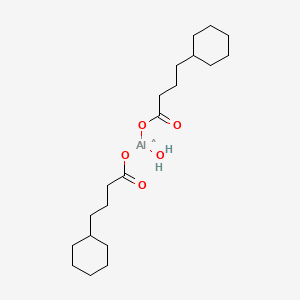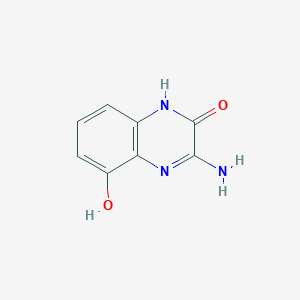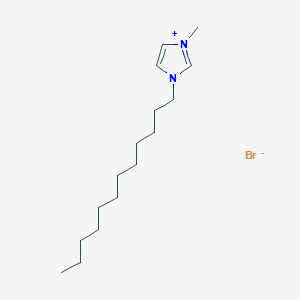![molecular formula C5H5N5 B1591788 1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 287177-82-6](/img/structure/B1591788.png)
1H-吡唑并[3,4-d]嘧啶-6-胺
概述
描述
1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which consists of a fused pyrazole and pyrimidine ring system. The presence of nitrogen atoms in the ring system makes it an attractive scaffold for the development of various bioactive molecules, particularly kinase inhibitors .
科学研究应用
1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly kinase inhibitors.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 1H-pyrazolo[3,4-d]pyrimidin-6-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, 1H-pyrazolo[3,4-d]pyrimidin-6-amine can disrupt the cell cycle, making it a potential therapeutic agent for cancer treatment .
Mode of Action
1H-pyrazolo[3,4-d]pyrimidin-6-amine interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This inhibition prevents CDK2 from phosphorylating its target proteins, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by 1H-pyrazolo[3,4-d]pyrimidin-6-amine affects the cell cycle regulatory pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
It is known that the compound has a molecular weight of 1351267 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The result of 1H-pyrazolo[3,4-d]pyrimidin-6-amine’s action is the inhibition of cell cycle progression, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . Additionally, some derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine have shown potent cytotoxic activities against various cancer cell lines .
Action Environment
The action of 1H-pyrazolo[3,4-d]pyrimidin-6-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to CDK2 . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy and stability
生化分析
Biochemical Properties
1H-pyrazolo[3,4-d]pyrimidin-6-amine plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 1H-pyrazolo[3,4-d]pyrimidin-6-amine has been shown to interact with other proteins such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 1H-pyrazolo[3,4-d]pyrimidin-6-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes . Furthermore, 1H-pyrazolo[3,4-d]pyrimidin-6-amine influences cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and growth . By modulating these pathways, the compound can effectively reduce tumor growth and metastasis .
Molecular Mechanism
At the molecular level, 1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest . Additionally, the compound has been shown to induce conformational changes in CDK2, further enhancing its inhibitory effects . The inhibition of CDK2 by 1H-pyrazolo[3,4-d]pyrimidin-6-amine also results in the downregulation of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[3,4-d]pyrimidin-6-amine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity for extended periods . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 1H-pyrazolo[3,4-d]pyrimidin-6-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[3,4-d]pyrimidin-6-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . Studies have identified a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for maximizing the compound’s efficacy while minimizing its toxicity .
Metabolic Pathways
1H-pyrazolo[3,4-d]pyrimidin-6-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing metabolic flux . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[3,4-d]pyrimidin-6-amine within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cells, it can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on CDK2 . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1H-pyrazolo[3,4-d]pyrimidin-6-amine is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 1H-pyrazolo[3,4-d]pyrimidin-6-amine is essential for its ability to inhibit cell cycle progression and induce apoptosis in cancer cells .
准备方法
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization using hexamethyldisilazane . Another approach involves the use of substituted phenylhydrazine and 2-(ethoxymethylene) malononitrile, which are heated in ethanol to yield the desired product . Industrial production methods often employ green synthesis techniques to minimize environmental impact .
化学反应分析
1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrimidines .
相似化合物的比较
1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar fused ring system.
4-aminopyrazolo[3,4-d]pyrimidine: A compound with a similar structure but different functional groups.
1,3-disubstituted 1H-pyrazolo[3,4-d]pyrimidine: Known for its antiviral activity against Zika virus.
The uniqueness of 1H-pyrazolo[3,4-d]pyrimidin-6-amine lies in its specific binding affinity and selectivity towards certain kinases, making it a valuable compound in targeted cancer therapy .
属性
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXRCJBCWRHDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599255 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287177-82-6 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-pyrazolo[3,4-d]pyrimidin-6-amine interact with biological targets, and what are the downstream effects?
A: Research suggests that derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibit promising antagonist activity against Adenosine A2A and A1 receptors. [] Specifically, compound 11o, a derivative of the core scaffold, demonstrated high binding affinities and full antagonism towards both receptors. This interaction with A2A and A1 receptors makes these compounds attractive candidates for investigating potential treatments for Parkinson's Disease. []
Q2: What is known about the pharmacokinetic properties of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives?
A: Studies on compound 11o, a 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative, revealed promising pharmacokinetic properties. [] These include low hepatic clearance, high bioavailability, and a high brain plasma ratio in mice. Additionally, 11o demonstrated a good safety profile with low cardiovascular risk and mutagenic potential and was well-tolerated in rats and dogs. [] These findings highlight the potential of this compound class for further development as a therapeutic agent.
Q3: What are the potential advantages of using 1H-pyrazolo[3,4-d]pyrimidin-6-amine as a scaffold for developing new drugs?
A: The 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold offers several potential advantages for drug development. First, its derivatives can be easily modified to create diverse chemical libraries for exploring structure-activity relationships. [, ] Second, the promising pharmacokinetic and safety profile of compound 11o suggests that this scaffold could lead to the development of drug candidates with favorable drug-like properties. [] Finally, its ability to interact with biologically relevant targets like adenosine receptors further strengthens its potential for therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
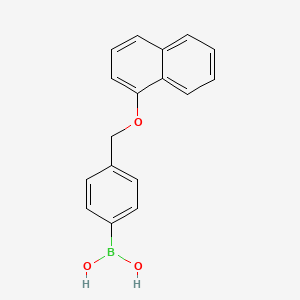


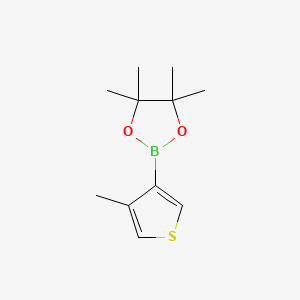
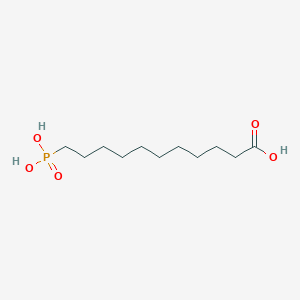

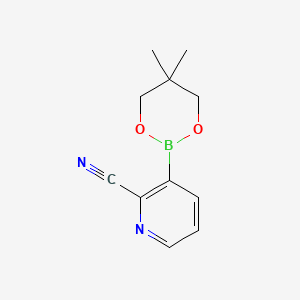
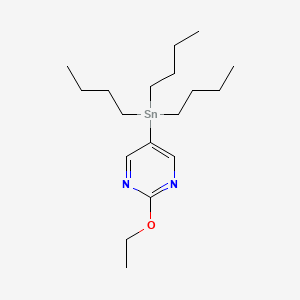
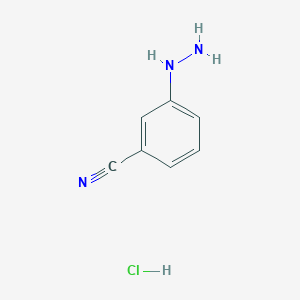
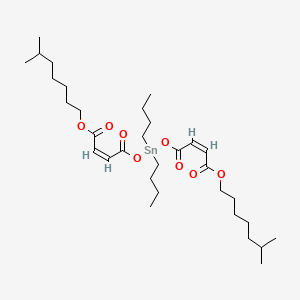
![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
